![molecular formula C26H32N4O2 B610995 SRS16-86](/img/structure/B610995.png)
SRS16-86
Overview
Description
SRS16-86 is a novel third-generation ferrostatin, known for its potent inhibition of ferroptosis, a type of iron-dependent cell death. This compound has shown significant promise in scientific research, particularly in the study of renal ischemia-reperfusion injury and spinal cord injury. This compound is more stable in metabolism and plasma compared to its predecessor, Ferrostatin-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SRS16-86 involves the formal condensation of the carboxy group of 4-[(adamantan-1-yl)amino]-3-{(Z)-[(pyrimidin-5-yl)methylidene]amino}benzoic acid with tert-butanol . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, with the compound being soluble in these solvents at specific concentrations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is produced in various quantities, ranging from milligrams to grams, to cater to research needs. The production process ensures high purity levels, typically above 98%, to maintain the compound’s efficacy in research applications .
Chemical Reactions Analysis
Types of Reactions: SRS16-86 primarily undergoes reactions related to its role as a ferroptosis inhibitor. It interacts with reactive oxygen species and iron, preventing lipid peroxidation and cell death
Biological Activity
SRS16-86 is a novel small molecule inhibitor specifically targeting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has shown significant promise in various preclinical studies, particularly in the context of spinal cord injury (SCI) and acute kidney injury (AKI). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Ferroptosis is driven by the accumulation of lipid peroxides and reactive oxygen species (ROS), which can lead to cell death. This compound acts primarily by inhibiting the enzyme glutathione peroxidase 4 (GPX4), which is essential for reducing lipid peroxides. By blocking GPX4, this compound promotes the accumulation of lipid peroxides, thereby preventing ferroptosis in susceptible cells. The compound also modulates the cystine/glutamate antiporter (System Xc−), which is crucial for maintaining intracellular glutathione levels and thus plays a role in ferroptosis regulation .
Spinal Cord Injury (SCI)
In a rat model of contusion SCI, treatment with this compound resulted in significant functional recovery. The compound was shown to upregulate anti-ferroptotic factors such as GPX4 and glutathione (GSH), while downregulating markers of lipid peroxidation like 4-hydroxynonenal (4HNE). Additionally, inflammatory cytokines including IL-1β and TNF-α were significantly reduced following treatment, indicating that this compound not only mitigates ferroptosis but also modulates the inflammatory response associated with SCI .
Key Findings:
- Functional Recovery: Enhanced motor function post-SCI.
- Biomarker Modulation: Upregulation of GPX4 and GSH; downregulation of 4HNE.
- Inflammation Reduction: Decreased levels of IL-1β and TNF-α.
Acute Kidney Injury (AKI)
This compound has also been evaluated in models of AKI, where it demonstrated protective effects against kidney damage induced by various stressors. The compound effectively reduced ferroptosis-related cell death in tubular cells, leading to improved renal function post-injury. Studies indicated that this compound could prevent oxidative stress and maintain mitochondrial integrity, which are critical for kidney cell survival during acute injury episodes .
Key Findings:
- Renal Protection: Significant reduction in cell death during AKI.
- Oxidative Stress Mitigation: Preservation of mitochondrial function.
Comparative Efficacy
A comparative analysis between this compound and earlier ferroptosis inhibitors like Fer-1 and SRS11-92 indicates that this compound exhibits superior potency and specificity against ferroptotic cell death. This enhanced efficacy may be attributed to its unique mechanism of action and ability to target multiple pathways involved in ferroptosis regulation .
Compound | Mechanism of Action | Efficacy in SCI | Efficacy in AKI |
---|---|---|---|
This compound | Inhibits GPX4; modulates System Xc− | High | High |
Fer-1 | Inhibits lipid peroxidation | Moderate | Moderate |
SRS11-92 | Similar to Fer-1 but less potent | Moderate | Low |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Spinal Cord Injury Study : A study involving rats demonstrated that administration of this compound significantly improved recovery outcomes post-SCI by reducing ferroptosis markers and enhancing neuronal survival .
- Kidney Injury Model : In a model of rhabdomyolysis-induced AKI, this compound treatment resulted in lower levels of renal injury markers and improved kidney function compared to untreated controls .
Properties
IUPAC Name |
tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENTOUMMDWZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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